4-Methoxy-4-(trifluoromethyl)cyclohexanecarbaldehyde

Description

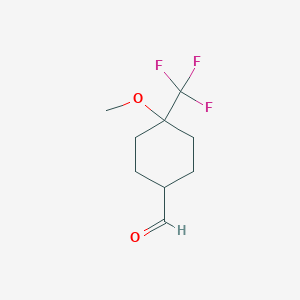

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-4-(trifluoromethyl)cyclohexane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13F3O2/c1-14-8(9(10,11)12)4-2-7(6-13)3-5-8/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESVCNUQDFRMBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCC(CC1)C=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601210254 | |

| Record name | 4-Methoxy-4-(trifluoromethyl)cyclohexanecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601210254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1637310-72-5 | |

| Record name | 4-Methoxy-4-(trifluoromethyl)cyclohexanecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1637310-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-4-(trifluoromethyl)cyclohexanecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601210254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-Methoxy-4-(trifluoromethyl)cyclohexanecarbaldehyde involves several steps. One common method includes the reaction of cyclohexanone with trifluoromethyl iodide in the presence of a base, followed by methoxylation and subsequent oxidation to form the aldehyde group . The reaction conditions typically involve anhydrous solvents and inert atmospheres to prevent unwanted side reactions .

Chemical Reactions Analysis

4-Methoxy-4-(trifluoromethyl)cyclohexanecarbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde can be reduced to the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Methoxy-4-(trifluoromethyl)cyclohexanecarbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Its unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

Industry: Used in the production of materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Methoxy-4-(trifluoromethyl)cyclohexanecarbaldehyde involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively . The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of 4-Methoxy-4-(trifluoromethyl)cyclohexanecarbaldehyde with analogous compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Groups |

|---|---|---|---|---|

| This compound | 1637310-72-5 | C₉H₁₃F₃O₂ | 210.19 | Carbaldehyde, methoxy, trifluoromethyl |

| (4-Methoxy-4-(trifluoromethyl)cyclohexyl)methanol | 1637310-71-4 | C₉H₁₅F₃O₂ | 212.21 | Alcohol, methoxy, trifluoromethyl |

| 4-(Trifluoromethyl)cyclohexanecarboxylic Acid | 95233-30-0 | C₈H₁₁F₃O₂ | 196.17 | Carboxylic acid, trifluoromethyl |

| 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic Acid | 1163729-47-2 | C₈H₉F₃O₃ | 210.15 | Hydroxy, carboxylic acid, trifluoromethyl |

Key Observations :

- Functional Groups: The target compound’s carbaldehyde group distinguishes it from alcohols (e.g., (4-Methoxy-4-(trifluoromethyl)cyclohexyl)methanol) and carboxylic acids (e.g., 4-(Trifluoromethyl)cyclohexanecarboxylic Acid). Aldehydes are more reactive than alcohols or carboxylic acids, participating in nucleophilic additions or condensations .

- Molecular Weight: The trifluoromethyl group increases molecular weight compared to non-fluorinated analogs. The carbaldehyde derivative is lighter than its alcohol counterpart due to the aldehyde’s lower oxygen content .

Physico-Chemical Properties

- Reactivity: The carbaldehyde group in the target compound enables reactions like Schiff base formation or oxidation to carboxylic acids. In contrast, the alcohol derivative ((4-Methoxy-4-(trifluoromethyl)cyclohexyl)methanol) can undergo esterification or etherification .

- Solubility : Carboxylic acids (e.g., 4-(Trifluoromethyl)cyclohexanecarboxylic Acid) exhibit higher water solubility due to hydrogen bonding, whereas aldehydes and alcohols are more lipophilic .

Stereochemical Considerations

While the stereochemistry of this compound is unspecified in available data, related compounds like 4-(Trifluoromethyl)cyclohexanecarboxylic Acid exhibit cis/trans isomerism . Substituent positioning (axial vs. equatorial) on the cyclohexane ring could influence stability and reactivity, though further studies are needed.

Research Findings and Limitations

- Stability : The trifluoromethyl group enhances thermal and metabolic stability, as seen in Pyridalyl . However, environmental persistence data for the target compound are lacking.

- Synthetic Challenges : Introducing trifluoromethyl groups often requires specialized reagents (e.g., Ruppert-Prakash reagent), which may complicate synthesis .

- Data Gaps : Detailed physico-chemical properties (e.g., melting point, logP) are unavailable for many analogs, limiting quantitative comparisons .

Biological Activity

Overview

4-Methoxy-4-(trifluoromethyl)cyclohexanecarbaldehyde, with the molecular formula and a molecular weight of 210.19 g/mol, is a compound that has gained attention for its unique chemical properties and potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

The compound features a trifluoromethyl group, which enhances its lipophilicity, facilitating better penetration through biological membranes. Its aldehyde functional group allows for various chemical reactions, making it a versatile compound in organic synthesis.

The biological activity of this compound primarily involves its interactions with specific enzymes and receptors. The trifluoromethyl group contributes to increased binding affinity and selectivity towards molecular targets.

- Enzyme Interaction : The compound has shown potential as an inhibitor for several enzymes, including cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory pathways.

- Receptor Binding : It may act as an allosteric modulator, affecting receptor activity by binding to sites distinct from the active site.

In Vitro Studies

Research has indicated that this compound exhibits moderate inhibitory effects against various enzymes:

- Cyclooxygenase-2 (COX-2) : The compound demonstrated IC50 values indicating its potential as an anti-inflammatory agent.

- Lipoxygenases : Kinetic studies revealed that it can inhibit both LOX-5 and LOX-15, contributing to its profile as a multi-target ligand .

Structure-Activity Relationship (SAR)

A study focusing on SAR highlighted the significance of the trifluoromethyl and methoxy groups in enhancing biological activity. Modifications to these groups resulted in varying potencies against target enzymes:

| Compound Variation | IC50 (μM) | Biological Activity |

|---|---|---|

| Parent Compound | 10.4 | AChE Inhibition |

| Trifluoromethyl Substituted | 5.4 | Enhanced COX-2 Inhibition |

| Methoxy Group Variants | 18.1 | Reduced Activity |

Case Studies

- Anti-inflammatory Activity : In one study, this compound was evaluated for its anti-inflammatory properties in animal models. Results indicated significant reduction in inflammation markers when administered alongside inflammatory agents.

- Cytotoxicity Evaluations : The compound was also tested against various cancer cell lines, including MCF-7 (breast cancer). It exhibited moderate cytotoxicity with IC50 values suggesting potential as a lead compound for further development in cancer therapeutics .

Q & A

Q. What are the optimal synthetic routes for 4-Methoxy-4-(trifluoromethyl)cyclohexanecarbaldehyde, and how can reaction yields be improved?

Methodological Answer:

- Key Synthetic Strategies :

- Aldehyde-Alkyne Coupling : Base-catalyzed reactions with aryl azides and aldehydes (e.g., cyclohexanecarbaldehyde derivatives) under controlled temperatures (20°C below azide decomposition thresholds) can yield substituted quinoline derivatives. Optimize catalyst choice (e.g., K₂CO₃) and solvent systems (e.g., DMF) to enhance regioselectivity .

- Trifluoromethylation : Introduce trifluoromethyl groups via intermediates like trifluoromethyl oxane precursors, using fluorinated reagents (e.g., Ruppert-Prakash reagent) under anhydrous conditions .

- Yield Optimization : Adjust stoichiometry, use inert atmospheres (N₂/Ar), and employ purification techniques like column chromatography or recrystallization. Monitor reaction progress via TLC or GC-MS .

Q. How can researchers characterize the structural and functional properties of this compound?

Methodological Answer:

- Analytical Techniques :

- NMR Spectroscopy : Use ¹⁹F NMR to confirm trifluoromethyl group integrity and ¹H/¹³C NMR to resolve methoxy and cyclohexane ring conformers .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., 240.22 g/mol for methyl ester analogs) and fragmentation patterns .

- FT-IR : Identify aldehyde C=O stretches (~1700 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .

- X-ray Crystallography : Resolve steric effects of the trifluoromethyl and methoxy groups on cyclohexane ring puckering (if crystallizable) .

Q. What are the stability considerations for this aldehyde under varying experimental conditions?

Methodological Answer:

- Degradation Risks :

- Thermal Instability : Avoid prolonged heating >100°C; degradation products may include hydroxyl-methyl derivatives via radical-mediated oxidation .

- Hydrolysis Sensitivity : Store in anhydrous solvents (e.g., THF, DCM) under inert gas to prevent aldehyde oxidation to carboxylic acids.

- Storage Recommendations : Use amber vials at -20°C with desiccants. Monitor purity via HPLC before critical experiments .

Advanced Research Questions

Q. How does the steric and electronic interplay between methoxy and trifluoromethyl groups influence regioselectivity in cross-coupling reactions?

Methodological Answer:

- Steric Effects : The trifluoromethyl group’s bulkiness may hinder nucleophilic attacks at the adjacent position, directing reactivity to the methoxy-substituted site.

- Electronic Effects : The electron-withdrawing trifluoromethyl group deactivates the cyclohexane ring, while the methoxy group (electron-donating) enhances electrophilicity at specific positions.

- Experimental Validation : Perform competitive reactions with substituted aryl partners (e.g., nitro, cyano) and analyze regioselectivity via LC-MS/¹H NMR .

Q. What computational methods are suitable for predicting reaction pathways and transition states involving this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model:

- Transition states for aldehyde-involved nucleophilic additions (e.g., Grignard reactions).

- Solvent effects (PCM model) on reaction energetics.

- MD Simulations : Study conformational dynamics of the cyclohexane ring under varying solvent polarities .

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

Methodological Answer:

- Chiral Catalysts : Employ asymmetric organocatalysts (e.g., proline derivatives) or metal complexes (e.g., BINOL-Zn) to induce stereocontrol during aldol or Mannich reactions.

- Dynamic Kinetic Resolution : Use enzymes (e.g., lipases) in biphasic systems to resolve racemic mixtures .

Q. What are the potential applications of this compound in drug discovery, particularly targeting enzyme inhibition?

Methodological Answer:

- Lead Optimization :

- Pharmacophore Design : The aldehyde group can act as a covalent warhead for serine hydrolases (e.g., proteases).

- SAR Studies : Synthesize analogs with varied substituents (e.g., replacing methoxy with ethoxy) and test inhibition potency against target enzymes (e.g., cyclooxygenase).

- In Vitro Assays : Use fluorescence-based enzymatic assays and SPR to measure binding kinetics .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for similar trifluoromethylated aldehydes?

Methodological Answer:

- Critical Variables :

- Reagent Purity : Trace moisture in solvents or reagents can quench reactive intermediates.

- Catalyst Loading : Overuse of bases (e.g., K₂CO₃) may promote side reactions.

- Reproducibility Steps :

- Replicate literature protocols exactly, including equipment (e.g., microwave vs. oil bath).

- Compare yields under standardized conditions (e.g., room temperature vs. reflux) .

Physical and Chemical Properties Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.